molecular formula C7H8ClN3 B2870510 4-Chloro-6-cyclopropylpyrimidin-5-amine CAS No. 1855518-17-0

4-Chloro-6-cyclopropylpyrimidin-5-amine

Cat. No.: B2870510
CAS No.: 1855518-17-0
M. Wt: 169.61
InChI Key: KOEXSDJURODZLT-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleotides and various pharmaceuticals .

Preparation Methods

The synthesis of 4-Chloro-6-cyclopropylpyrimidin-5-amine typically involves the reaction of cyclopropylamine with 4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-cyclopropylpyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-cyclopropylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-Chloro-6-cyclopropylpyrimidin-5-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropyl group and a chlorine atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-cyclopropylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5(9)6(4-1-2-4)10-3-11-7/h3-4H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEXSDJURODZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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